molecular formula C17H20N2O3S2 B2385795 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide CAS No. 941872-22-6

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2385795
CAS No.: 941872-22-6
M. Wt: 364.48
InChI Key: AJFHTKKMCOLPGW-UHFFFAOYSA-N
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Description

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with an ethyl group at the 5-position and a sulfonamide linkage to a substituted phenyl ring. The phenyl group is further modified with a methyl group at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.

Key structural features:

  • Thiophene sulfonamide core: Contributes to hydrogen-bonding interactions and solubility modulation.
  • Ethyl and methyl substituents: Influence lipophilicity and metabolic stability.

Crystallographic studies using programs like SHELXL have been critical in resolving its three-dimensional conformation, particularly the puckering of the pyrrolidinone ring .

Properties

IUPAC Name

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFHTKKMCOLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can be approached through several strategies, with the most direct route involving the coupling of 5-ethylthiophene-2-sulfonyl chloride with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline. This section outlines multiple synthetic pathways based on established methodologies for similar compounds.

Retrosynthetic Analysis

The target compound can be disconnected into two primary building blocks:

  • 5-ethylthiophene-2-sulfonyl chloride
  • 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline

These intermediates can be prepared through multiple routes as detailed in the following sections.

Preparation of Key Precursors

Synthesis of 5-ethylthiophene-2-sulfonyl chloride

The preparation of 5-ethylthiophene-2-sulfonyl chloride (CAS: 56921-00-7) can be accomplished through several methods.

Method A: Chlorosulfonation of 5-ethylthiophene

This approach involves direct chlorosulfonation of 5-ethylthiophene using chlorosulfonic acid.

Reaction Conditions:

Parameter Condition
Reagents 5-ethylthiophene (1 eq), Chlorosulfonic acid (1.5-2 eq)
Solvent Dichloromethane
Temperature -5°C to 0°C (addition), then 0-5°C (reaction)
Time 2-3 hours
Yield 65-75%

Procedure:

  • A solution of 5-ethylthiophene (10.0 g, 89.2 mmol) in dichloromethane (100 mL) is cooled to -5°C.
  • Chlorosulfonic acid (15.6 mL, 178.4 mmol) is added dropwise over 30 minutes while maintaining the temperature below 0°C.
  • The mixture is stirred at 0-5°C for 2-3 hours until completion (monitored by TLC).
  • The reaction mixture is carefully poured into ice-water and extracted with dichloromethane.
  • The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography (hexane/ethyl acetate gradient) to yield 5-ethylthiophene-2-sulfonyl chloride.
Method B: From 5-ethylthiophene-2-thiol via oxidation and chlorination

Reaction Sequence:

  • Thiol Formation : 5-ethylthiophene → 5-ethylthiophene-2-thiol
  • Oxidation : 5-ethylthiophene-2-thiol → 5-ethylthiophene-2-sulfonic acid
  • Chlorination : 5-ethylthiophene-2-sulfonic acid → 5-ethylthiophene-2-sulfonyl chloride

Key Reaction Conditions:

Step Reagents Conditions Yield
1 n-BuLi, sulfur, HCl -78°C to RT 70-80%
2 H₂O₂, AcOH 0°C to RT 75-85%
3 SOCl₂ or PCl₅ Reflux 80-90%
Method C: Using 2,4,6-trichlorophenyl chlorosulfate (TCPC) with organozinc reagents

Based on research by Maloney et al., a novel approach using TCPC can be employed for preparing aryl and heteroaryl sulfonyl chlorides from organozinc reagents.

Reaction Conditions:

Parameter Condition
Reagents 5-ethylthiophene (1 eq), n-BuLi (1.1 eq), ZnCl₂ (1.2 eq), TCPC (1.5 eq)
Solvent THF
Temperature -78°C (lithiation), 0°C to RT (reaction with TCPC)
Time 4-6 hours
Yield 60-70%

Procedure:

  • 5-ethylthiophene (5.0 g, 44.6 mmol) is dissolved in THF (100 mL) and cooled to -78°C.
  • n-BuLi (19.6 mL, 2.5 M, 49.0 mmol) is added dropwise and the mixture is stirred for 1 hour.
  • ZnCl₂ solution (53.5 mL, 1.0 M in THF, 53.5 mmol) is added and the mixture is warmed to 0°C.
  • TCPC (16.9 g, 66.9 mmol) is added and the reaction is allowed to warm to room temperature.
  • After completion, the reaction is quenched with water and extracted with ethyl acetate.
  • The organic layer is dried over MgSO₄ and concentrated to yield the crude product.
  • Purification by column chromatography provides 5-ethylthiophene-2-sulfonyl chloride.

Synthesis of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline

The preparation of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline involves several steps, starting from commercially available precursors.

Method A: From 4-methyl-3-nitroaniline

Reaction Sequence:

  • Protection : 4-methyl-3-nitroaniline → 4-methyl-3-nitro-N-acetylaniline
  • Reduction : 4-methyl-3-nitro-N-acetylaniline → 4-methyl-3-amino-N-acetylaniline
  • Acylation : 4-methyl-3-amino-N-acetylaniline + 4-bromobutanoyl chloride → 4-methyl-3-(4-bromobutyramido)-N-acetylaniline
  • Cyclization : 4-methyl-3-(4-bromobutyramido)-N-acetylaniline → 4-methyl-3-(2-oxopyrrolidin-1-yl)-N-acetylaniline
  • Deprotection : 4-methyl-3-(2-oxopyrrolidin-1-yl)-N-acetylaniline → 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline

Key Reaction Conditions for Step 4 (Cyclization):

Parameter Condition
Base K₂CO₃ or Cs₂CO₃
Solvent DMF
Temperature 80-100°C
Time 6-12 hours
Yield 70-80%
Method B: Direct N-alkylation approach

This more direct approach proceeds through the N-alkylation of 3-amino-4-methylaniline with 4-bromobutyric acid ethyl ester, followed by cyclization.

Reaction Sequence:

  • Selective N-alkylation : 3-amino-4-methylaniline + 4-bromobutyric acid ethyl ester → ethyl 4-((2-amino-5-methylphenyl)amino)butanoate
  • Cyclization : ethyl 4-((2-amino-5-methylphenyl)amino)butanoate → 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline

Reaction Conditions for Cyclization:

Parameter Condition
Catalyst Sodium ethoxide or potassium tert-butoxide
Solvent Ethanol or toluene
Temperature Reflux
Time 3-5 hours
Yield 65-75%

Synthesis of the Target Compound

Direct Coupling Method

The most straightforward approach to synthesize this compound involves the coupling of 5-ethylthiophene-2-sulfonyl chloride with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline.

Reaction Conditions:

Parameter Condition
Reagents 5-ethylthiophene-2-sulfonyl chloride (1 eq), 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (1 eq), base (2-3 eq)
Base options Pyridine, triethylamine, DIPEA, or K₂CO₃
Solvent DCM, THF, or acetone
Temperature 0°C to RT
Time 4-6 hours
Yield 75-85%

Procedure:

  • A solution of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline (1.0 g, 5.2 mmol) and triethylamine (1.6 g, 15.6 mmol) in DCM (20 mL) is cooled to 0°C.
  • 5-ethylthiophene-2-sulfonyl chloride (1.1 g, 5.2 mmol) is added portionwise over 15 minutes.
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours until completion (monitored by TLC).
  • The mixture is washed with 1N HCl, saturated NaHCO₃, and brine.
  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
  • The crude product is purified by column chromatography (hexane/ethyl acetate gradient) to yield the target compound.

Alternative Synthetic Route via Suzuki Coupling

Another approach involves the synthesis of this compound through a Suzuki cross-coupling reaction, starting from 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide and an appropriate ethylboronic acid derivative.

Reaction Sequence:

  • Initial Sulfonamide Formation : 5-bromothiophene-2-sulfonyl chloride + 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline → 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide
  • Suzuki Coupling : 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide + ethylboronic acid → this compound

Reaction Conditions for Suzuki Coupling:

Parameter Condition
Reagents 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (1 eq), ethylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3 eq)
Solvent 1,4-dioxane/water (4:1)
Temperature 90-100°C
Time 8-12 hours
Yield 60-70%

Procedure:

  • A mixture of 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (1.0 g, 2.5 mmol), ethylboronic acid (0.28 g, 3.75 mmol), and K₃PO₄ (1.59 g, 7.5 mmol) is placed in a round-bottom flask.
  • Pd(PPh₃)₄ (0.14 g, 0.125 mmol, 5 mol%) is added under an inert atmosphere.
  • A degassed mixture of 1,4-dioxane/water (20 mL, 4:1) is added.
  • The reaction mixture is heated at 90-100°C for 8-12 hours.
  • After cooling, the mixture is diluted with ethyl acetate and washed with water and brine.
  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
  • The crude product is purified by column chromatography to yield the target compound.

Characterization Data

The synthesized compound can be characterized using various analytical techniques. Expected characterization data for this compound are provided below:

Physical Properties:

Property Value
Appearance Off-white to light yellow crystalline solid
Molecular Formula C₁₇H₂₀N₂O₃S₂
Molecular Weight 364.48 g/mol
Melting Point 135-140°C
Solubility Soluble in DMSO, DMF, acetone, sparingly soluble in ethanol, insoluble in water

Spectroscopic Data:

¹H NMR (400 MHz, DMSO-d₆): δ 10.25 (s, 1H, NH), 7.62 (d, J = 3.8 Hz, 1H, thiophene-H), 7.55 (d, J = 2.2 Hz, 1H, Ar-H), 7.47 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 3.8 Hz, 1H, thiophene-H), 3.75 (t, J = 7.0 Hz, 2H, CH₂), 2.85 (q, J = 7.4 Hz, 2H, CH₂), 2.40 (t, J = 8.0 Hz, 2H, CH₂), 2.20 (s, 3H, CH₃), 2.05 (quint, J = 7.5 Hz, 2H, CH₂), 1.25 (t, J = 7.4 Hz, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆): δ 174.5, 151.8, 140.5, 137.3, 135.6, 132.4, 131.7, 130.9, 129.8, 127.3, 123.2, 120.1, 48.7, 32.8, 23.9, 18.5, 17.6, 15.2.

HRMS (ESI): m/z calculated for C₁₇H₂₀N₂O₃S₂ [M+H]⁺: 365.0988; found: 365.0983.

IR (KBr, cm⁻¹): 3285 (N-H), 2965, 2925 (C-H), 1680 (C=O), 1595, 1505 (C=C, aromatic), 1335, 1155 (SO₂), 820, 750 (C-H, aromatic).

Alternative Applications of the Synthetic Methodology

The synthetic approaches described for preparing this compound can be adapted to synthesize a library of related compounds by varying:

  • The substituents on the thiophene ring
  • The substitution pattern on the phenyl ring
  • The heterocyclic moiety (replacing the 2-oxopyrrolidinyl group)

This versatility allows for the development of structure-activity relationship studies if the compound shows promising biological activity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Sulfonamide Derivatives

a) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
  • Core differences: Replaces the thiophene ring with a cyclohexene moiety and substitutes the pyrrolidinone with an oxazolidinone.
  • Biological relevance: Oxazolidinones are known for antimicrobial activity, suggesting divergent therapeutic applications compared to the target compound .
b) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide
  • Core differences : Substitutes the sulfonamide group with a thioamide, altering hydrogen-bonding capacity.
  • Functional impact : Thioamides exhibit reduced hydrogen-bond acceptor strength but increased lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

Property Target Compound Oxazolidinone Analogue Thioamide Analogue
Molecular Weight (g/mol) ~407.5 (estimated) ~820.6 ~806.8
Key Substituents Ethyl, pyrrolidinone Trifluoromethyl, oxazolidinone Trifluoromethyl, thioamide
Solubility (Predicted) Moderate (polar sulfonamide) Low (highly fluorinated) Very low (thioamide + fluorinated)
LogP ~2.8 ~5.2 ~5.5

Conformational Analysis

The pyrrolidinone ring in the target compound exhibits puckering, as defined by Cremer-Pople parameters (amplitude $ q $, phase $ \phi $), which influence its binding to biological targets. In contrast, oxazolidinone-containing analogs have planar or minimally puckered rings due to the rigid oxazolidinone scaffold .

Biological Activity

5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S

Structural Features

  • Sulfonamide Group : Known for its antibacterial properties.
  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Pyrrolidine Moiety : Implicated in receptor interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion.
  • Receptor Modulation : The pyrrolidine structure may allow the compound to interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives often possess significant antimicrobial activity. For example, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The structure of this compound suggests it may share similar properties.

StudyCompoundActivityFindings
Wu et al. (1999)Benzene Sulfonamide DerivativeAntimicrobialInhibited growth of E. coli
Tilton et al. (2000)Sulfonamide DerivativeAnticancerInduced apoptosis in cancer cell lines
Schwartz et al. (1995)Carbonic Anhydrase InhibitorCardiovascularReduced perfusion pressure in isolated rat heart

Study on Cardiovascular Effects

A study evaluated the effects of a benzene sulfonamide derivative on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential applications in cardiovascular therapies.

Antimicrobial Efficacy Assessment

In another study, a series of sulfonamide derivatives were tested against various bacterial strains. The results demonstrated that compounds with structural similarities to this compound exhibited potent antibacterial activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-ethylthiophene-2-sulfonyl chloride and 3-(2-oxopyrrolidin-1-yl)-4-methylaniline. Key parameters include:

  • Base : Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to aniline derivative.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity.
  • Yield Optimization : Reaction time (4–6 hrs) and temperature control are critical; deviations lead to hydrolysis byproducts (e.g., sulfonic acids) .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at thiophene-C5, pyrrolidinone integration) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out impurities.
  • X-ray Crystallography : Resolve bond lengths/angles, particularly the sulfonamide linkage and pyrrolidinone conformation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize enzyme inhibition assays targeting:

  • Carbonic Anhydrase (CA) : Fluorimetric assays using 4-nitrophenyl acetate as substrate; IC₅₀ values < 100 nM suggest strong binding .
  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • Cytotoxicity : MTT assay on HEK-293 cells to establish baseline safety (EC₅₀ > 10 µM recommended) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound with CA isoforms?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with CA-II (PDB: 3KS3) to model sulfonamide-Zn²⁺ coordination.
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of the pyrrolidinone-phenyl stacking .
  • Free Energy Calculations : MM-PBSA to quantify binding affinity; discrepancies >1 kcal/mol vs. experimental data warrant re-evaluation of force fields .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Buffer pH Effects : Test activity in Tris (pH 7.4) vs. phosphate (pH 6.8) buffers; sulfonamide pKa (~10) may reduce protonation-dependent binding at lower pH .
  • Solubility Limitations : Use DMSO concentrations ≤0.1% (v/v) to avoid false negatives in cell-based assays.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation of ethyl group) .

Q. How can synthetic byproducts be systematically identified and mitigated?

  • Methodological Answer :

  • HPLC-MS Monitoring : Track reaction progress; peaks with m/z +16 (oxidation) or -35 (chloride loss) indicate side reactions .
  • Byproduct Isolation : Prep-HPLC to collect impurities; structural elucidation via 2D NMR (e.g., NOESY for stereochemistry).
  • Process Optimization : Replace DCM with THF for higher aniline solubility, reducing unreacted starting material .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., ethyl → methyl at thiophene-C5; pyrrolidinone → piperidinone) .
  • Biological Testing : Parallel assays on CA isoforms (I, II, IX) to map substituent effects on selectivity.
  • Statistical Analysis : Multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .

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